6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate is a chemical compound with the molecular formula and a molecular weight of approximately 206.92 g/mol. This compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and is characterized by the presence of dihydrogen borate functionality. The compound is known for its unique electronic properties due to the trifluoromethyl group, which can influence its reactivity and interactions with other chemical species .
The chemical behavior of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate can be attributed to its boron-containing structure, which allows it to participate in various reactions typical of boronic acids and esters. It can undergo:
The synthesis of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate typically involves:
This compound has potential applications in various fields:
Interaction studies involving 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate focus on its reactivity with other organic molecules and biological systems. Given its structure, it may interact with enzymes or receptors due to the presence of the pyridine ring and boron atom, potentially forming stable complexes that could modulate biological pathways. Further research is necessary to elucidate these interactions fully and their implications for drug design .
Several compounds share structural similarities with 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 868662-36-6 | 0.80 |
(2-Methylpyridin-4-yl)boronic acid | 579476-63-4 | 0.68 |
2-Fluoro-5-pyridylboronic acid | 351019-18-6 | 0.68 |
(2-Methylpyridin-4-yl)boronic acid hydrochloride | 861905-97-7 | 0.67 |
5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | 0.63 |
The uniqueness of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate lies in its specific trifluoromethyl substitution pattern combined with the dihydrogen borate functionality, which may impart distinct electronic properties and reactivity profiles compared to other similar compounds. This could make it particularly valuable in specialized applications within organic synthesis and pharmaceutical development .
The introduction of boron groups to pyridine scaffolds requires precise control over regioselectivity and reaction conditions. Three principal methodologies dominate contemporary synthesis:
(1) Halogen-Metal Exchange Followed by Borylation
This approach involves treating halogenated pyridines (e.g., 3-bromo-6-(trifluoromethyl)pyridine) with organometallic reagents such as n-butyllithium or Grignard reagents to generate intermediates that react with trialkylborates. For example, lithiation of 4-bromopyridine at −78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate, yields pyridinylboronic acids in 65% isolated yield. The low temperature minimizes side reactions, while inert atmospheres prevent oxidation of sensitive intermediates.
(2) Iridium-Catalyzed C–H Borylation
Iridium complexes, such as those derived from bis(pinacolato)diboron (B$$2$$pin$$2$$), enable direct C–H borylation of pyridines. However, the electron-withdrawing trifluoromethyl group at the 6-position deactivates the pyridine ring, necessitating steric and electronic modulation. Studies show that substituting the C-2 position with electron-withdrawing groups (e.g., methoxy) enhances reactivity by mitigating catalyst inhibition via nitrogen lone-pair coordination. This method achieves borylation at the 3-position with >80% regioselectivity.
(3) Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(dppf)Cl$$_2$$) facilitate cross-coupling between halopyridines and diboron reagents like bis(pinacolato)diboron. For 6-(trifluoromethyl)pyridin-3-yl dihydrogen borate, this method avoids harsh lithiation conditions, operating instead under mild temperatures (60–80°C) in dimethylformamide (DMF). Yields exceed 70% when potassium acetate is used as a base.
Table 1: Comparison of Boronation Methods
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Halogen-metal exchange | −78°C, THF, inert gas | Moderate | 60–70 |
Iridium catalysis | 80°C, B$$2$$pin$$2$$ | High | 70–85 |
Palladium cross-coupling | 60°C, DMF, KOAc | High | 70–75 |
Incorporating trifluoromethyl groups at the 6-position of pyridine demands strategies to overcome the ring’s electron-deficient nature. Recent advances leverage nucleophilic activation to enable electrophilic trifluoromethylation:
(1) Hydrosilylation-Mediated Activation
Pyridine derivatives undergo hydrosilylation with HSiEt$$3$$ to form *N*-silyl enamine intermediates, which are sufficiently nucleophilic to react with electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent). This method achieves 3-position-selective trifluoromethylation, as demonstrated in the synthesis of 6-(trifluoromethyl)pyridin-3-yl derivatives. The silyl group stabilizes the transition state, directing the CF$$3$$ group to the meta position relative to the nitrogen.
(2) Directed C–H Functionalization
Rhodium and iridium catalysts enable directed C–H trifluoromethylation using CF$$_3$$X reagents (X = I, Br). For pyridines, coordinating directing groups (e.g., pyridyl) at the 2-position enhance reactivity at the 6-position. However, this approach is less effective for electron-poor systems unless paired with photoactivation.
Borate salts face hydrolysis and protodeborylation in aqueous solutions, necessitating stabilization strategies:
(1) pH Optimization
Boric acid (B(OH)$$3$$) equilibrates with tetrahydroxyborate ([B(OH)$$4$$]$$^−$$) in water, with pK~a~ ≈ 9. Maintaining pH < 7 suppresses deprotonation, reducing borate ion formation and hydrolysis. Buffers like citrate (pH 4–6) stabilize 6-(trifluoromethyl)pyridin-3-yl dihydrogen borate by keeping boron in its trigonal planar form.
(2) Dynamic Covalent Stabilization
Forming boronate esters with diols (e.g., pinacol) enhances aqueous stability. The equilibrium between boronic acids and esters shifts toward the ester in polar solvents, mitigating hydrolysis. For instance, complexation with mannitol increases borate solubility while reducing reactivity toward nucleophiles.
(3) Nanoparticle EncapsulationEmbedding borate salts in silica or polymeric nanoparticles (e.g., polylactic-co-glycolic acid) shields them from water. This method extends shelf life by >6 months and enables controlled release in applications like drug delivery.